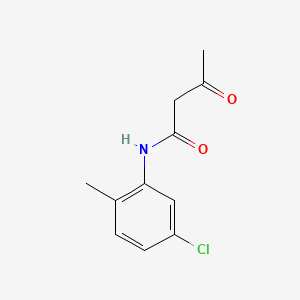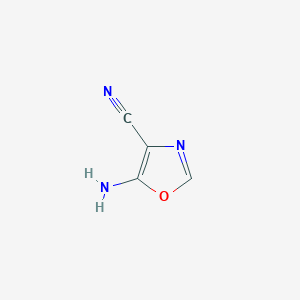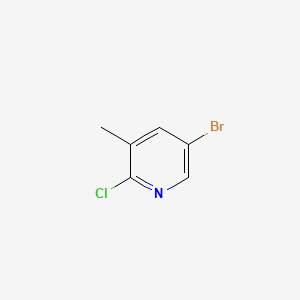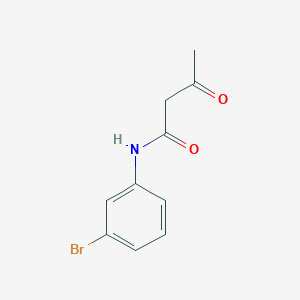
N-(5-chloro-2-methylphenyl)-3-oxobutanamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Toxicity Assessment
N-(5-chloro-2-methylphenyl)-3-oxobutanamide and similar compounds were evaluated for their toxicity using human lymphocytes and isolated mitochondria. The study found that low concentrations (50-500μM) did not exhibit significant toxicity, while higher concentrations showed marked cellular and mitochondrial toxicity. This suggests their potential for safe use in controlled environments (Razzaghi-Asl et al., 2017).
Structural Analysis
The structural properties of N-(5-chloro-2-methylphenyl)-3-oxobutanamide were investigated, highlighting how these compounds form intermolecular hydrogen bonds in the solid state. This knowledge is crucial for understanding their reactivity and stability in different states (Frohberg et al., 2002).
Pyrolysis Kinetics
The pyrolysis kinetics of N-(5-chloro-2-methylphenyl)-3-oxobutanamide and related compounds were studied to understand their thermal stability and reaction rates. Such studies are essential for their application in chemical processes that involve high temperatures (Malhas et al., 2007).
Influence on Multicomponent Reactions
Research on N-(5-chloro-2-methylphenyl)-3-oxobutanamide demonstrated its unexpected influence in multicomponent reactions. The study revealed how different conditions and substitutions in the N-aryl moiety affect the outcome of these reactions (Tkachenko et al., 2014).
Reactivity with Amines
The reactivity of N-(5-chloro-2-methylphenyl)-3-oxobutanamide with amines was explored, leading to the formation of various compounds. Such studies help in the development of new synthetic routes for pharmaceuticals and other chemicals (Potikha et al., 2009).
Corrosion and Biocorrosion Control
This compound's derivatives were studied for their potential in controlling corrosion and biocorrosion in brass, which is significant for industrial applications in cooling water systems (Rochdi et al., 2014).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-3-4-9(12)6-10(7)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUFPRJAMBWKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304481 | |
| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-oxobutanamide | |
CAS RN |
25233-50-5 | |
| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025233505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoacet-5-chloro-2-toluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)
![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)







![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)
